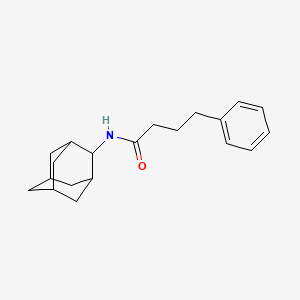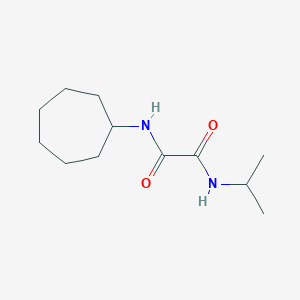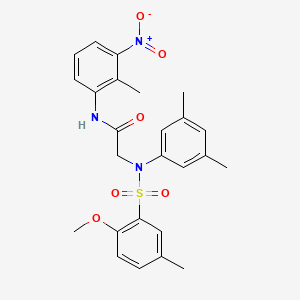![molecular formula C20H24N8O2 B5079811 2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide](/img/structure/B5079811.png)
2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, pyridazine, and pyrazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyridazine intermediate with 4-methylpiperazine.
Formation of the pyrazole ring: This can be done through the reaction of suitable precursors under controlled conditions.
Coupling of the intermediates: The final step involves coupling the pyridazine-piperazine intermediate with the pyrazole derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures. Major products formed from these reactions depend on the nature of the reagents and conditions used.
Scientific Research Applications
2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide can be compared with other similar compounds, such as:
Olanzapine: A compound with a similar piperazine moiety, used in the treatment of schizophrenia.
Imatinib: A compound with a similar pyridine structure, used as a therapeutic agent for leukemia.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A compound with a similar piperazine and pyridine structure, used in chemical mechanical planarization.
The uniqueness of this compound lies in its combination of piperazine, pyridazine, and pyrazole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-25-7-9-27(10-8-25)15-11-20(30)28(22-13-15)14-19(29)23-18-12-17(24-26(18)2)16-5-3-4-6-21-16/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSALRLSYWQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(N=C2)CC(=O)NC3=CC(=NN3C)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-nitrobenzoyl)oxy]benzoic acid](/img/structure/B5079739.png)
![1-[(2-chlorophenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide](/img/structure/B5079741.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B5079753.png)
![1-methyl-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5079761.png)


![(1R*,5S*)-8-[(5-fluoro-1H-indol-2-yl)carbonyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5079775.png)
![N-(3-methoxypropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5079782.png)


![8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline](/img/structure/B5079806.png)
![(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5079807.png)

![7-chloro-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5079815.png)
